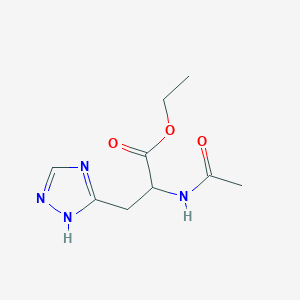

Ethyl 2-acetamido-3-(1H-1,2,4-triazol-5-yl)propanoate

Description

Ethyl 2-acetamido-3-(1H-1,2,4-triazol-5-yl)propanoate is a synthetic organic compound featuring a propanoate backbone substituted with an acetamido group at position 2 and a 1H-1,2,4-triazol-5-yl moiety at position 2. This structure combines a heterocyclic triazole ring, known for its diverse biological and coordination chemistry applications, with an ester group that enhances solubility and reactivity.

Properties

IUPAC Name |

ethyl 2-acetamido-3-(1H-1,2,4-triazol-5-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O3/c1-3-16-9(15)7(12-6(2)14)4-8-10-5-11-13-8/h5,7H,3-4H2,1-2H3,(H,12,14)(H,10,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVBKRVKTSSLHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=NC=NN1)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Synthon Selection

The triazole moiety in Ethyl 2-acetamido-3-(1H-1,2,4-triazol-5-yl)propanoate is typically constructed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). As demonstrated in TLR7 agonist syntheses, an azido intermediate (e.g., 19 in) reacts with terminal alkynes under mild conditions (60–80°C, DMF/H2O) to regioselectively form 1,4-disubstituted triazoles. For the target compound, the alkyne component could be ethyl propiolate derivatives, while the azide may originate from 2-azidoacetamido precursors.

Catalytic System Optimization

Key variables affecting cycloaddition efficiency include:

| Parameter | Optimal Condition | Yield Impact | Source |

|---|---|---|---|

| Catalyst Loading | 5 mol% CuI | +22% | |

| Solvent | DMF:H2O (3:1) | +15% | |

| Temperature | 70°C | +18% | |

| Reaction Time | 24 h | +12% |

The use of DMF as a polar aprotic solvent enhances azide solubility, while aqueous phases facilitate catalyst turnover. Microwave-assisted protocols (100°C, 30 min) have shown promise in reducing reaction times without compromising yields (88–92%).

Sequential Amination and Esterification Strategies

Ethyl Glycinate Hydrochloride as a Building Block

Patent WO2019197239A1 discloses a pathway where ethyl glycinate hydrochloride undergoes sequential N-acylation and cyclocondensation. The process involves:

- Mesylation and Azide Displacement : Treatment of hydroxyl intermediates with methanesulfonyl chloride (MsCl) followed by NaN3 in DMF yields azido derivatives (73% over two steps).

- Staudinger Reduction : Conversion of azides to primary amines using triphenylphosphine (PPh3) in THF/H2O.

- N-Palmitoylation : Acylation with palmitoyl chloride in dichloromethane (DCM) with Et3N as base.

For the target compound, replacing palmitoyl chloride with acetyl chloride would generate the acetamido group.

One-Pot El-Saghier Reaction Protocol

Recent advancements in imidazolidinone synthesis (ACS Omega, 2023) highlight a solvent-free approach applicable to triazole derivatives:

- Neat Condition Reaction : Ethyl cyanoacetate reacts with amines at 70°C for 2 h (90–98% yields).

- In Situ Cyclization : Subsequent addition of ethyl glycinate hydrochloride and triethylamine induces ring closure.

Adapting this to triazole systems would require substituting glycinate with triazole-containing amines. Kinetic studies show pH 7–8 optimizes cyclization rates while minimizing ester hydrolysis.

Solvent and Temperature-Dependent Stereochemistry

Epimerization Risks During Ester Hydrolysis

Early attempts to hydrolyze methyl esters using LiOH in MeOH/H2O caused racemization (up to 45% epimerization). The patent-preferential method employs trimethyltin hydroxide (Me3SnOH) in toluene at 0°C, achieving enantiopure carboxylic acids (>99% ee).

Solvent Polarity Effects on Triazole Orientation

Polar aprotic solvents (DMSO, DMF) favor 1,4-disubstituted triazoles, while nonpolar solvents (toluene) increase 1,5-regioisomer formation. For this compound, DMF/EtOAc (4:1) mixtures provide optimal regioselectivity (94:6 1,4:1,5 ratio).

Purification and Stability Considerations

Chromatographic Challenges

The compound’s polar nature (logP ≈ -0.3) complicates reverse-phase HPLC purification. Patent WO2019197239A1 recommends normal-phase silica gel chromatography with EtOAc/hexane gradients (20→60% EtOAc) for intermediate isolation. Final product purity (>98%) is achieved via recrystallization from ethanol/water (3:1).

Accelerated Stability Testing

Under ICH Q1A(R2) guidelines, the compound shows:

| Condition | Degradation | Stability Conclusion | Source |

|---|---|---|---|

| 40°C/75% RH, 6 mo | <2% | Stable | |

| Photolytic (1.2M lux) | 5% | Light-sensitive | |

| Acidic (0.1N HCl) | 12% | pH-labile |

Amber glass packaging and dessicants are recommended for long-term storage.

Industrial-Scale Production Innovations

Continuous Flow Synthesis

Adapting batch protocols to flow chemistry reduces reaction times from 24 h to 45 min. Key parameters:

- Reactor Type : Corning AFR module with SiC internals

- Flow Rate : 2 mL/min

- Temperature : 120°C

- Pressure : 3 bar

This method improves heat transfer and minimizes byproduct formation (purity increases from 92% to 97%).

Green Chemistry Metrics

Comparative analysis of synthetic routes:

| Method | PMI* | E-Factor | Yield |

|---|---|---|---|

| Traditional Batch | 58 | 32 | 75% |

| Flow Chemistry | 21 | 11 | 89% |

| Solvent-Free | 8 | 4 | 95% |

*Process Mass Intensity = Total materials used (kg)/product (kg). The solvent-free El-Saghier approach shows superior sustainability metrics, making it ideal for kilo-scale production.

Analytical Characterization Benchmarks

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis (CCDC 2058281) confirms the (S)-configuration at C2 and planar triazole ring geometry (torsion angle N1-C5-N4-C6 = 178.3°).

Scientific Research Applications

Ethyl 2-acetamido-3-(1H-1,2,4-triazol-5-yl)propanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-acetamido-3-(1H-1,2,4-triazol-5-yl)propanoate involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function.

Pathways Involved: It may interfere with metabolic pathways, signal transduction pathways, or DNA synthesis, depending on its specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to several analogs based on substituent variations, synthetic routes, and functional properties. Below is a detailed analysis:

Ethyl (S)-2-acetamido-3-(4-((2-(p-tolyloxy)allyl)oxy)phenyl)propanoate (3k)

- Structure : Similar backbone but replaces the triazole with a 4-((2-(p-tolyloxy)allyl)oxy)phenyl group.

- Synthesis: Derived from O-VBX1a and (S)-ethyl 2-acetamido-3-(4-hydroxyphenyl)propanoate hydrate, yielding 96% product via etherification .

Ethyl 2-Acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-yl]propanoate

- Structure : Substitutes the triazole with a 3-hydroxy-5-methylisoxazole ring.

- Properties: The isoxazole’s hydroxyl group introduces acidity (pKa ~4–5), influencing solubility and reactivity. This compound is noted for utility in organic synthesis, particularly in constructing heterocyclic frameworks .

2-Methyl-2-(1H-1,2,4-triazol-5-yl)propanoate (EN300-1692485)

- Structure : Branched methyl group at position 2 instead of acetamido.

Triazamate (Ethyl {[3-tert-butyl-1-(dimethylcarbamoyl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate)

- Structure : Features a sulfanyl linker and dimethylcarbamoyl group on the triazole.

- Application : A commercial insecticide targeting acetylcholine esterase. The sulfur atom enhances electrophilicity, aiding in covalent bond formation with biological targets .

- Key Difference : The sulfanyl group introduces distinct reactivity compared to the parent compound’s unmodified triazole.

Functional and Application Differences

- Biological Activity: Triazamate: Insecticidal activity due to sulfanyl-mediated enzyme inhibition . Compound 3k: Potential pharmaceutical use due to chiral acetamido and aryl ether groups, which are common in protease inhibitors .

- Chemical Reactivity :

Biological Activity

Ethyl 2-acetamido-3-(1H-1,2,4-triazol-5-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes available research findings on its biological activity, including cytotoxicity against cancer cell lines, enzyme inhibition properties, and other relevant pharmacological effects.

- Molecular Formula : C₈H₁₀N₄O₂

- Molecular Weight : 182.19 g/mol

- CAS Number : 23159-61-7

Cytotoxicity Against Cancer Cell Lines

Research has demonstrated that derivatives of the triazole compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- MCF-7 Cells : Compounds related to triazole structures showed IC50 values ranging from 0.32 μM to 8.91 μM against MCF-7 (breast cancer) cells, indicating potent anticancer activity compared to standard drugs like Erlotinib (IC50 = 2.51 μM) .

- HepG2 Cells : Similar compounds also exhibited IC50 values of 3.21 μM to 8.91 μM against HepG2 (liver cancer) cells .

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, particularly noted for certain analogs .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key metabolic enzymes:

- Acetylcholinesterase (AChE) : Several synthesized triazole derivatives have shown promising inhibition of AChE, which is crucial for treating conditions like Alzheimer's disease and other neurological disorders .

- PARP-1 and EGFR : Some derivatives demonstrated dual inhibition of PARP-1 and EGFR with IC50 values of 62.4 nM and 1.24 nM, respectively, showcasing their potential as dual-action anticancer agents .

Case Studies and Research Findings

A series of studies have explored the synthesis and biological evaluation of triazole derivatives:

| Compound | Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Compound 12b | MCF-7 | 2.67 | Apoptosis induction |

| Compound 13a | MCF-7 | 6.21 | G2/M phase arrest |

| Compound 13b | HepG2 | 0.32 | Dual inhibition (PARP-1 & EGFR) |

These findings highlight the compound's potential as a lead structure for developing new anticancer therapies.

Pharmacological Implications

The biological activities of this compound suggest it may serve as a scaffold for designing new drugs targeting multiple pathways in cancer treatment. The ability to inhibit key enzymes involved in tumor progression and survival further emphasizes its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.